4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-DCPDN, is a chemical compound that has been studied extensively in recent years due to its unique properties and potential uses. This compound has been found to have a wide range of applications in scientific research and laboratory experiments, from its ability to act as a catalyst to its potential to be used as a drug delivery system.
Scientific Research Applications
Environmental Impact and Toxicology
Research on chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensive, focusing on their environmental fate, toxicology, and potential impacts on human health and ecosystems. These studies provide insights into the behavior of chlorinated organic compounds in the environment, their degradation pathways, and effects on living organisms, which could be analogous to the behavior of "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" under similar conditions.
Environmental Fate and Biodegradation : Studies on 2,4-D and similar chlorophenols have examined their persistence in the environment, mechanisms of degradation, and the role of microorganisms in their bioremediation. Understanding the environmental fate of these compounds can inform potential research applications or environmental risks associated with "4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one" (Magnoli et al., 2020).
Toxicological Assessment : The toxic effects of chlorinated compounds on non-target species, including humans, have been a significant area of study. For instance, research on 2,4-D has explored its neurotoxic, immunotoxic, and endocrine-disrupting effects, providing a framework for assessing the health risks of related chemicals (Islam et al., 2017).
Environmental Contamination and Human Exposure : Evaluations of human exposure to chlorinated compounds like DDT and its metabolites have highlighted the pathways through which populations come into contact with these substances, including inhalation, dermal absorption, and ingestion. Such studies can help assess the potential exposure risks associated with related chemicals in both occupational and non-occupational settings (Ritter et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as cdk2 inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit multiple targets of sars cov-2 .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Compounds with similar structures have shown potential to inhibit cell growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGFYNUBMDREY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569149 |
Source
|
Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
152448-80-1 |
Source
|
Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.